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Compound of Interest

2'-Fluoro-4'-
Compound Name:

methoxyacetophenone

Cat. No.: B1349110

2'-Fluoro-4'-methoxyacetophenone is a substituted aromatic ketone that has emerged as a
strategically important intermediate in the fields of organic synthesis and medicinal chemistry.
Its structure, featuring an acetyl group, a fluorine atom, and a methoxy group on the phenyl
ring, provides a unique combination of reactivity and functionality. The presence of the fluorine
atom, in particular, can bestow advantageous properties upon derivative molecules, such as
enhanced metabolic stability and improved binding affinity to biological targets.[1][2] This guide
provides a comprehensive overview of the synthesis, core applications, and experimental
methodologies associated with this versatile compound, designed for professionals in chemical
research and drug development.
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Property Value Source(s)

CAS Number 74457-86-6 [31[4]

Molecular Formula CoHsFO2 [31[5]

Molecular Weight 168.17 g/mol [31[5]
White to off-white crystalline

Appearance [31[4]
powder

Melting Point 50-54°C [31[4]

Boiling Point 85 °C @ 0.1 mmHg [3114]
1-(2-fluoro-4-

IUPAC Name [5]

methoxyphenyl)ethanone

Part 1: Core Synthetic Utility and Methodologies

The utility of 2'-Fluoro-4'-methoxyacetophenone stems from the distinct electronic properties

imparted by its substituents. The ortho-fluoro group acts as a weak electron-withdrawing group

via induction, while the para-methoxy group is a strong electron-donating group through

resonance. This push-pull electronic arrangement modulates the reactivity of both the aromatic

ring and the acetyl moiety, making it a prime substrate for a variety of chemical transformations.

[3]

Synthesis via Friedel-Crafts Acylation

The most common and industrially scalable method for producing 2'-Fluoro-4'-

methoxyacetophenone is the Friedel-Crafts acylation of 3-fluoroanisole.[4] This electrophilic

aromatic substitution reaction introduces the acetyl group onto the aromatic ring.
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Reagents & Solvents
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Caption: Friedel-Crafts synthesis of 2'-Fluoro-4'-methoxyacetophenone.
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This protocol is adapted from methodologies described in patent literature.[6][7]

o Reaction Setup: In a suitable reaction vessel, charge dichloroethane and 3-fluoroanisole. Stir
the mixture and cool to a temperature between 0 °C and 10 °C.

e Lewis Acid Addition: Carefully add aluminum trichloride portion-wise, maintaining the
temperature below 10 °C.

o Acylation: Add acetyl chloride dropwise to the reaction mixture over approximately 2 hours,
ensuring the temperature remains between 0-10 °C.

e Reaction Completion: After the addition is complete, allow the reaction to stir for an
additional hour at the same temperature.

o Work-up: Pour the reaction mixture slowly into a vessel containing ice water with vigorous
stirring.

o Extraction: Separate the resulting organic layer. Wash the organic layer with water to remove
residual acid.

 Isolation: Concentrate the organic layer under reduced pressure to remove the
dichloroethane solvent.

 Purification: Recrystallize the resulting crude solid from methanol to yield pure, white crystals
of 2'-Fluoro-4'-methoxyacetophenone.

Synthesis of Chalcones via Claisen-Schmidt
Condensation

A primary application of 2'-Fluoro-4'-methoxyacetophenone is its use as a precursor for
chalcones.[8][9] Chalcones are a,3-unsaturated ketones that serve as scaffolds for a vast array
of biologically active compounds, including anti-inflammatory and anticancer agents.[10][11]
They are typically synthesized via a base-catalyzed aldol condensation known as the Claisen-
Schmidt condensation.
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Caption: General workflow for chalcone synthesis.
This protocol is a representative procedure for chalcone synthesis.[1][12]

* Reaction Setup: Dissolve 2'-Fluoro-4'-methoxyacetophenone (1.0 eq) and a selected
substituted benzaldehyde (1.0 eq) in ethanol within a round-bottom flask equipped with a
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magnetic stirrer.

o Base Addition: While stirring at room temperature, slowly add an aqueous solution of sodium
hydroxide dropwise to catalyze the reaction.

o Reaction Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography
(TLC) until the starting materials are consumed. A precipitate may form as the reaction
proceeds.

o Work-up: Once the reaction is complete, pour the mixture into a beaker containing crushed
ice. Acidify the mixture with a dilute solution of hydrochloric acid (e.g., 10% HCI) to
precipitate the crude product fully.

« |solation: Collect the solid product by vacuum filtration and wash thoroughly with cold
deionized water.

 Purification: Purify the crude chalcone by recrystallization from a suitable solvent, such as
ethanol, to yield the final product.

» Characterization: Confirm the structure and purity of the synthesized chalcone using
techniques such as NMR spectroscopy, mass spectrometry, and melting point analysis.

Part 2: Applications in Drug Discovery

The structural motifs derived from 2'-Fluoro-4'-methoxyacetophenone are prevalent in
medicinal chemistry. The chalcone backbone, in particular, is a "privileged scaffold" that can be
further elaborated to produce a variety of heterocyclic compounds with significant therapeutic
potential.

Precursor to Bioactive Pyrazole Derivatives

Chalcones are valuable intermediates for the synthesis of pyrazoles, a class of heterocyclic
compounds found in numerous pharmaceuticals. For example, the well-known anti-
inflammatory drug Celecoxib contains a pyrazole core. The synthesis involves the reaction of a
chalcone with hydrazine.
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Caption: Synthesis of pyrazoles from chalcone intermediates.
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This protocol is adapted from generalized procedures for pyrazole synthesis.[12]

e Reaction Setup: In a round-bottom flask fitted with a reflux condenser, dissolve the chalcone
derivative (1.0 eq), synthesized in Part 1.2, in ethanol or glacial acetic acid.

e Hydrazine Addition: Add hydrazine hydrate (approximately 1.2 eq) to the solution.

¢ Reaction Conditions: Heat the reaction mixture to reflux and maintain for several hours,
monitoring the reaction progress by TLC.

o Work-up: After the reaction is complete, allow the mixture to cool to room temperature and
then pour it into ice-cold water.

o Extraction: Extract the product from the aqueous mixture using a suitable organic solvent like
dichloromethane.

 Purification: Combine the organic extracts, wash with water and then brine, dry over
anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can
be further purified by column chromatography on silica gel.

A Building Block for Kinase Inhibitor Scaffolds

Substituted acetophenones are foundational materials for synthesizing heterocyclic scaffolds
used in kinase inhibitors, a cornerstone of modern oncology treatment.[13][14] While direct
synthesis from 2'-Fluoro-4'-methoxyacetophenone requires an initial halogenation step (e.g.,
alpha-bromination), the resulting a-haloacetophenone is a powerful precursor for building
privileged structures like the 2-aminothiazole ring, a common core in many kinase inhibitors.
[13][15]

Hantzsch Thiazole
2'-Fluoro-4'- Bromination o-Bromo-2'-fluoro-4'- \ Synthesis (W/ Thiourea) 2-Amino-4-(2-fluoro-4-
methoxyacetophenone methoxyacetophenone) methoxyphenyl)thiazole

Click to download full resolution via product page

Caption: Proposed synthesis of a 2-aminothiazole kinase inhibitor core.
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The rationale for using this fluorinated building block lies in the final properties it imparts. The
fluorine atom can form key hydrogen bonds or electrostatic interactions within the ATP-binding
pocket of a target kinase, while also blocking sites of metabolic degradation, thereby improving
the drug's pharmacokinetic profile.[2]

Part 3: Broader Industrial Relevance
Agrochemicals

The principles that make fluorinated compounds attractive in pharmaceuticals also apply to
agrochemicals.[16] Organofluorine compounds are integral to the development of modern
herbicides, fungicides, and insecticides, often leading to higher efficacy and better metabolic
stability in the field.[17] 2'-Fluoro-4'-methoxyacetophenone serves as a valuable intermediate
for the synthesis of novel active ingredients in the crop protection industry.[3]

Material Science and Other Applications

Beyond life sciences, this compound has potential applications in material science, where it
can be incorporated into polymers or resins to enhance thermal stability and mechanical
properties.[3] It also finds use in analytical chemistry as a reference standard for
chromatography and mass spectrometry.[3]

Part 4: Safety, Handling, and Spectroscopic Data

As with any laboratory chemical, proper handling of 2'-Fluoro-4'-methoxyacetophenone is
essential.

Safety and Handling
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Hazard Category

Precautionary Measures

Source(s)

Skin Irritation

Causes skin irritation. Wear
protective gloves and clothing.
Wash hands thoroughly after
handling.

[5118]

Eye Irritation

Causes serious eye irritation.
Wear eye/face protection. If in
eyes, rinse cautiously with

water for several minutes.

[5118]

Respiratory Irritation

May cause respiratory
irritation. Avoid breathing dust.
Use only outdoors or in a well-

ventilated area.

[5118]

Storage

Store in a cool, dry, well-
ventilated place. Keep

container tightly closed.

[18][19]

Disposal

Dispose of contents/container
to an approved waste disposal

plant.

[18]

Spectroscopic Characterization

Structural confirmation is typically achieved through standard spectroscopic methods.
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Spectroscopy Key Features

Signals corresponding to the methoxy group

protons (-OCHs), acetyl group protons (-

1H NMR o _ _
COCHSs), and distinct aromatic protons, with
splitting patterns influenced by the fluorine atom.
Resonances for the carbonyl carbon, aromatic
13C NMR carbons (with C-F couplings), methoxy carbon,
and acetyl methyl carbon.
Characteristic absorption bands for the carbonyl
IR Spectroscopy (C=0) stretch (typically around 1680 cm~1) and
C-O stretches.[5]
A molecular ion peak corresponding to the
Mass Spectrometry compound's molecular weight (168.17 g/mol ).
[5]
Conclusion

2'-Fluoro-4'-methoxyacetophenone is more than a simple chemical reagent; it is a versatile
and highly valuable building block for innovation. Its unique electronic and structural features
make it an ideal starting point for the synthesis of complex molecules, particularly in the realms
of pharmaceutical and agrochemical development. From the creation of bioactive chalcones
and pyrazoles to its potential role in crafting next-generation kinase inhibitors, this compound
provides researchers with a reliable and powerful tool for advancing chemical science.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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BENGHE Foundational & Exploratory

Check Availability & Pricing

accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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